molecular formula C9H13NO2 B14119892 (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate CAS No. 754920-13-3

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Katalognummer: B14119892
CAS-Nummer: 754920-13-3
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: ZENSQKXTWLKIKK-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate typically involves the reaction of cyclohexa-1,4-diene with methyl 2-aminoacetate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclohexa-1,4-diene ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexa-1,4-diene derivatives, while substitution reactions can produce a range of amino-substituted compounds.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexa-1,4-diene: A related compound with a similar ring structure but lacking the amino and ester groups.

    ®-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate: The enantiomer of the compound, which may have different biological activity and properties.

Uniqueness

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

754920-13-3

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

methyl (2S)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m0/s1

InChI-Schlüssel

ZENSQKXTWLKIKK-QMMMGPOBSA-N

Isomerische SMILES

COC(=O)[C@H](C1=CCC=CC1)N

Kanonische SMILES

COC(=O)C(C1=CCC=CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.